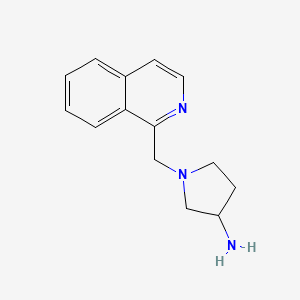
2-Chloro-3-nitro-1,6-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3-nitro-1,6-naftiridin-4-amina es un compuesto heterocíclico que pertenece a la familia de las naftiridinas. Este compuesto se caracteriza por la presencia de un grupo cloro en la segunda posición, un grupo nitro en la tercera posición y un grupo amina en la cuarta posición del anillo de naftiridina. Las naftiridinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-3-nitro-1,6-naftiridin-4-amina normalmente implica reacciones de varios pasos que comienzan a partir de precursores fácilmente disponibles. Un método común implica la nitración de 2-cloro-1,6-naftiridina seguida de aminación. La nitración generalmente se lleva a cabo utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico a bajas temperaturas para introducir el grupo nitro en la posición deseada. La aminación subsiguiente se puede lograr utilizando amoníaco o una fuente de amina en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de 2-Cloro-3-nitro-1,6-naftiridin-4-amina puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-3-nitro-1,6-naftiridin-4-amina experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o utilizando agentes reductores químicos como el cloruro de estaño(II).
Sustitución: El grupo cloro se puede sustituir por nucleófilos como aminas o tioles en condiciones adecuadas.
Oxidación: El grupo amina se puede oxidar a un grupo nitroso o nitro utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno con catalizador de paladio, cloruro de estaño(II).
Sustitución: Aminas, tioles, en presencia de una base como el hidróxido de sodio.
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Productos principales
Reducción: 2-Cloro-3-amino-1,6-naftiridin-4-amina.
Sustitución: 2-Amino-3-nitro-1,6-naftiridin-4-amina (si el cloro es sustituido por una amina).
Oxidación: 2-Cloro-3-nitroso-1,6-naftiridin-4-amina.
Aplicaciones Científicas De Investigación
2-Cloro-3-nitro-1,6-naftiridin-4-amina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de diversos compuestos farmacológicamente activos, incluidos agentes anticancerígenos, antimicrobianos y antiinflamatorios.
Estudios biológicos: Sirve como sonda en estudios biológicos para comprender la interacción de los derivados de naftiridina con objetivos biológicos.
Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y fotofísicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-3-nitro-1,6-naftiridin-4-amina depende de su aplicación específica. En química medicinal, puede actuar interactuando con enzimas o receptores específicos, inhibiendo su actividad y ejerciendo así sus efectos terapéuticos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-3-nitro-1,5-naftiridin-4-amina
- 4-Cloro-3-nitro-1,5-naftiridina
- Ácido 6-cloro-4-oxo-1,4-dihidro-1,5-naftiridina-2-carboxílico
Singularidad
2-Cloro-3-nitro-1,6-naftiridin-4-amina es única debido a su patrón de sustitución específico en el anillo de naftiridina, lo que le confiere propiedades químicas y biológicas distintas. La presencia de grupos cloro y nitro permite modificaciones químicas versátiles, lo que la convierte en un intermedio valioso en la química sintética.
Propiedades
Número CAS |
87992-37-8 |
|---|---|
Fórmula molecular |
C8H5ClN4O2 |
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
2-chloro-3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)6(10)4-3-11-2-1-5(4)12-8/h1-3H,(H2,10,12) |
Clave InChI |
BYOTZHURNVFCRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)

![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
